MPC Inhibitory Potency: UK-5099 (IC50 50 nM) vs. CHC (300-fold less potent)
UK-5099 demonstrates potent inhibition of mitochondrial pyruvate carrier (MPC) activity. In a functional assay measuring pyruvate-dependent oxygen consumption in isolated rat heart mitochondria, UK-5099 exhibits an IC50 value of 50 nM . In contrast, the structurally related α-cyanocinnamate analog, CHC, is a much weaker inhibitor. A comparative study of anion-exchange mechanisms in human neutrophils reported that UK-5099 was approximately 300-fold more active than CHC [1]. This significant difference in potency means that CHC cannot be used as a substitute for UK-5099 in assays requiring complete MPC blockade at low, specific concentrations.
| Evidence Dimension | Inhibitory Potency (Functional Assay) |
|---|---|
| Target Compound Data | IC50 = 50 nM (Pyruvate-dependent O2 consumption) |
| Comparator Or Baseline | CHC (α-cyano-4-hydroxycinnamate) |
| Quantified Difference | UK-5099 is approximately 300-fold more potent than CHC |
| Conditions | Rat heart mitochondria (for IC50) / Human neutrophils (for 300x comparison) |
Why This Matters
This quantifies why CHC is an inadequate, low-potency substitute for UK-5099 in experiments requiring robust and specific MPC inhibition.
- [1] Simchowitz, L., & De Weer, P. (1989). Properties of the principal anion-exchange mechanism in human neutrophils. Society of General Physiologists series, 43, 16. View Source
